Forasartan

Description

Forasartan, a specific angiotensin II antagonist, is used alone or with other antihypertensive agents to treat hypertension. Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance.

Forasartan is a nonpeptide angiotensin II receptor antagonist with antihypertensive activity. Forasartan selectively competes with angiotensin II for the binding of the angiotensin II (AT1) receptor subtype 1 in vascular smooth muscle, thereby blocking angiotensin II-mediated vasoconstriction resulting in vascular dilatation. In addition, the antagonistic effect on AT1 in the adrenal gland, prevents angiotensin II-induced stimulation of aldosterone synthesis and secretion by the adrenal cortex. This blocks the effects of aldosterone leading to an increase in sodium excretion and water and eventually a reduction in plasma volume and blood pressure.

Properties

IUPAC Name |

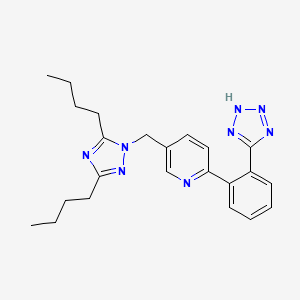

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOBYIBNBCDSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162942 |

Source

|

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.67e-03 g/L |

Source

|

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145216-43-9 |

Source

|

| Record name | Forasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forasartan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Forasartan's Affinity for the Angiotensin II Type 1 (AT1) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forasartan, also known as SC-52458, is a nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting antihypertensive properties.[1] As a competitive and reversible antagonist, forasartan selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] This technical guide provides an in-depth overview of forasartan's binding affinity for the AT1 receptor, detailing the quantitative data, experimental methodologies, and downstream signaling implications.

Quantitative Analysis of Forasartan's AT1 Receptor Affinity

The binding affinity of forasartan for the AT1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative parameters reported in the literature. A lower IC50, Kd, or a higher pIC50/pKd value indicates a stronger binding affinity.

| Parameter | Species | Value | Units | Reference |

| IC50 | Rat | 2.8 | nM | [4] |

| IC50 | Rat | 6.9 | nM | [4] |

| pIC50 | Rat | 8.6 | - | [4] |

| pIC50 | Rat | 8.16 | - | [4] |

| pIC50 | Human | 8.16 | - | [4] |

| Kd | Human | 6.31 | nM | [4] |

| pKd | Human | 8.2 | - | [4] |

Note: IC50 (Half Maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. pIC50 is the negative logarithm of the IC50 value. Kd (Dissociation Constant) is the concentration of ligand at which half the ligand binding sites on the receptor are occupied. pKd is the negative logarithm of the Kd value.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of forasartan's binding affinity for the AT1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (forasartan) to compete with a radiolabeled ligand for binding to the receptor.

Materials

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Test Compound: Forasartan.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

-

Apparatus: 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.

Methodology

-

Membrane Preparation:

-

Culture cells expressing the AT1 receptor to confluency.

-

Harvest and homogenize the cells in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled antagonist (e.g., Losartan).

-

Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of forasartan.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the forasartan concentration.

-

Determine the IC50 value, which is the concentration of forasartan that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling Pathways of the AT1 Receptor

Forasartan, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins.

Upon activation by angiotensin II, the AT1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.

Conclusion

Forasartan demonstrates high affinity for the AT1 receptor, effectively competing with angiotensin II and blocking its physiological effects. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, confirms its potency as an AT1 receptor antagonist. Understanding the binding characteristics and the downstream signaling pathways is crucial for the continued research and development of forasartan and other sartans in the management of cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. | Semantic Scholar [semanticscholar.org]

- 4. portlandpress.com [portlandpress.com]

Forasartan: A Technical Overview of its Characterization and Mechanism of Action

For researchers, scientists, and drug development professionals, this document provides a concise technical summary of the available data on Forasartan (also known as SC-52458), a nonpeptide angiotensin II receptor antagonist. Due to the limited publicly available information on the specific synthetic route of Forasartan, this guide will focus on its chemical characterization and established mechanism of action.

Forasartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, developed for the treatment of hypertension.[1][2] While its clinical development was halted and it was never marketed, its pharmacological profile remains of interest to researchers in the field of cardiovascular drug discovery.[1]

Chemical and Physical Properties

Forasartan is a complex heterocyclic molecule with the systematic IUPAC name 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₈ | [1] |

| Molar Mass | 416.533 g·mol⁻¹ | [1] |

| CAS Number | 145216-43-9 | [1] |

| Appearance | Solid | [2] |

| Water Solubility | 6.67e-03 g/L | [2] |

Pharmacological Characterization

Forasartan acts as a competitive and reversible antagonist at the AT₁ receptor.[1] Its high affinity for this receptor subtype is a key feature of its pharmacological profile.

| Parameter | Value | Species | Reference |

| IC₅₀ (AT₁ receptor) | 2.9 ± 0.1 nM | - | [1] |

| Maximal Inhibition of Angiotensin II Pressor Response | 91% | Dog | [1] |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure and confirm the identity of the synthesized compound. Both ¹H and ¹³C NMR would be essential.

-

Sample Preparation: The purified compound is typically dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) at a concentration of 5-10 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign protons and carbons to the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignments.

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity.

-

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap analyzer is preferred for accurate mass determination.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is compared with the calculated exact mass. The fragmentation pattern observed in MS/MS experiments can provide further structural information.

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound and for purification.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is commonly used.

-

Methodology: A gradient or isocratic elution method is developed using a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile). The retention time and peak purity are analyzed.

4. X-ray Crystallography:

-

Purpose: To determine the three-dimensional crystal structure of the molecule, providing definitive proof of its stereochemistry and conformation.

-

Sample Preparation: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Instrumentation: A single-crystal X-ray diffractometer is used to collect diffraction data.

-

Data Analysis: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Mechanism of Action: Signaling Pathway

Forasartan exerts its antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS). It specifically targets the AT₁ receptor, preventing angiotensin II from binding and initiating its downstream signaling cascade. This blockade leads to vasodilation and a reduction in aldosterone (B195564) secretion, ultimately lowering blood pressure.

Caption: Mechanism of action of Forasartan in the Renin-Angiotensin System.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel AT₁ receptor antagonist like Forasartan would typically follow a structured workflow to determine its potency and selectivity.

References

Forasartan: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forasartan, also known as SC-52458, is a nonpeptide angiotensin II receptor antagonist.[1] It acts as a competitive and reversible blocker of the angiotensin II receptor type 1 (AT1).[1][2] This targeted action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][3] Forasartan has been investigated for the treatment of hypertension.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, along with representative experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Identifiers

Forasartan is chemically described as 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine.[1][3] Its structure features a biphenyl (B1667301) tetrazole moiety, characteristic of the sartan class of drugs, linked to a substituted pyridine (B92270) ring which in turn is connected to a dibutyl triazole group.

| Identifier | Value |

| IUPAC Name | 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine[1][3] |

| CAS Number | 145216-43-9[1] |

| Molecular Formula | C23H28N8[1] |

| SMILES | CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4[3] |

| InChI | InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30)[3] |

Physicochemical and Pharmacological Properties

Forasartan is a solid at room temperature with limited aqueous solubility.[3] It exhibits high affinity for the AT1 receptor.

| Property | Value | Source |

| Molecular Weight | 416.533 g/mol | [1] |

| Physical Description | Solid | [3] |

| Solubility (water) | 6.67e-03 g/L | [3] |

| AT1 Receptor Binding Affinity (IC50) | 2.9 ± 0.1 nM | [1] |

| Elimination Half-life | 1–2 hours | [1] |

Mechanism of Action and Signaling Pathway

Forasartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor and initiating a downstream signaling cascade that would otherwise lead to vasoconstriction, aldosterone (B195564) release, and an increase in blood pressure. The blockade of the AT1 receptor by Forasartan leads to vasodilation and a reduction in sodium and water retention.

Caption: Forasartan blocks the binding of Angiotensin II to the AT1 receptor, inhibiting downstream signaling.

Experimental Protocols

Due to the limited availability of detailed, published experimental protocols specifically for Forasartan, the following sections provide representative methodologies for the synthesis, in vitro, in vivo, and analytical evaluation of 'sartan' class drugs, which can be adapted for Forasartan.

Representative Synthesis of a Forasartan Analogue

The synthesis of Forasartan would likely involve a multi-step process, including the formation of the substituted triazole and the biphenyl tetrazole moieties, followed by their coupling. Below is a conceptual workflow.

Caption: A conceptual workflow for the synthesis of a Forasartan analogue.

In Vitro AT1 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like Forasartan for the AT1 receptor.

-

Membrane Preparation : Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

-

Assay Buffer : Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand : Use a radiolabeled AT1 receptor antagonist, such as [3H]-Losartan or [125I]-Sar1,Ile8-Angiotensin II.

-

Assay Procedure :

-

In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound (Forasartan).

-

Add the radioligand at a concentration close to its Kd.

-

For non-specific binding determination, add a high concentration of an unlabeled AT1 antagonist (e.g., unlabeled Losartan).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Detection : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Caption: A typical workflow for an in vitro AT1 receptor binding assay.

In Vivo Antihypertensive Activity Assessment (Representative Protocol)

This protocol outlines a general procedure for evaluating the antihypertensive effect of a compound like Forasartan in a rat model of hypertension.

-

Animal Model : Use a suitable model of hypertension, such as Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.

-

Acclimatization : Acclimatize the animals to the laboratory conditions and blood pressure measurement procedures for at least one week.

-

Drug Administration :

-

Prepare a formulation of Forasartan suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).

-

Administer the drug or vehicle control to the animals by oral gavage at a predetermined dose and frequency.

-

-

Blood Pressure Measurement :

-

Measure systolic and diastolic blood pressure and heart rate at various time points after drug administration.

-

The tail-cuff method is a common non-invasive technique for conscious rats.

-

-

Data Analysis : Analyze the changes in blood pressure over time compared to the vehicle-treated control group to determine the antihypertensive efficacy of the compound.

HPLC Method for Purity and Quantification (Representative Protocol)

This protocol provides a general reversed-phase HPLC method for the analysis of 'sartan' drugs, which can be optimized for Forasartan.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for Forasartan. For example, a mobile phase of water:acetonitrile:glacial acetic acid (500:500:0.1 v/v/v) has been used for valsartan.[4]

-

Flow Rate : Typically 1.0 mL/min.[4]

-

Detection : UV detection at a wavelength where Forasartan shows significant absorbance (e.g., around 250-275 nm). For valsartan, 273 nm has been used.[4]

-

Sample Preparation : Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase) and filter before injection.

-

Quantification : Use a calibration curve prepared with known concentrations of a Forasartan reference standard to quantify the amount in a sample.

Conclusion

Forasartan is a potent and selective AT1 receptor antagonist with a clear mechanism of action for reducing blood pressure. This guide has provided a detailed overview of its chemical and pharmacological characteristics. While specific, publicly available experimental protocols for Forasartan are scarce, the representative methodologies presented here, based on established procedures for the 'sartan' class of drugs, offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further research to fully characterize its physicochemical properties and to develop and publish detailed experimental protocols would be of significant value to the scientific community.

References

Forasartan: A Technical Guide for Drug Development Professionals

IUPAC Name: 5-[(3,5-Dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine[1][2]

Abstract

Forasartan, also known as SC-52458, is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Developed for the treatment of hypertension, Forasartan acts as a competitive and reversible antagonist at the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Its mechanism also involves the selective inhibition of L-type calcium channels.[1] This technical guide provides an in-depth overview of Forasartan, including its mechanism of action, key experimental data, and detailed protocols relevant to researchers, scientists, and drug development professionals.

Introduction

Forasartan is a pyridine (B92270) derivative that emerged from research programs focused on developing orally active, nonpeptide antagonists of the renin-angiotensin system (RAS).[3] The RAS plays a critical role in the regulation of blood pressure and electrolyte balance, with Angiotensin II being the primary active component. Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth, are mediated by the AT1 receptor.[1] Forasartan was designed to selectively block the AT1 receptor, thereby inhibiting the pressor effects of Angiotensin II and offering a therapeutic option for hypertension.[1]

Mechanism of Action

Forasartan's primary mechanism of action is the competitive and reversible blockade of the Angiotensin II Type 1 (AT1) receptor.[1][4] By occupying the AT1 receptor, Forasartan prevents the binding of Angiotensin II, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and sodium retention.[2]

Additionally, Forasartan has been shown to selectively inhibit L-type calcium channels in vascular smooth muscle cells.[1] This dual action contributes to its vasodilatory effects and distinguishes it from other AT1 receptor antagonists.

Angiotensin II Receptor Signaling Pathway

The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events. This G-protein coupled receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, contributes to smooth muscle contraction. Forasartan blocks the initial step in this pathway by preventing Angiotensin II from binding to its receptor.

Quantitative Data

The following tables summarize key quantitative data for Forasartan from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Species | Reference |

| IC50 for AT1 Receptor | 2.9 ± 0.1 nM | Not Specified | [1] |

Table 2: In Vivo Efficacy in a Canine Model

| Parameter | Value | Reference |

| Maximal Inhibition of Angiotensin II Pressor Response | 91% | [1] |

Table 3: Clinical Pharmacology in Healthy Volunteers

| Dose | Time After Dose | Diastolic BP Response to Ang II (% of Baseline) |

| 200 mg | 1 hour | 8.3 ± 1.1% |

| 200 mg | 4 hours | 35.4 ± 1.8% |

| 200 mg | 10 hours | 58.7 ± 1.8% |

| Data from a study in healthy male volunteers (n=8).[3] |

Table 4: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Elimination Half-life (t1/2) | 1.14 - 2.39 hours | Human | [3] |

| Peak Plasma Concentration | Reached within 1 hour | Human | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in the field and are adapted for the evaluation of Forasartan.

AT1 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of Forasartan for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Forasartan for the AT1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).

-

Radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II).

-

Forasartan (SC-52458) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of Forasartan in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Membrane preparation.

-

Forasartan solution or vehicle (for total binding).

-

Radioligand at a concentration near its Kd.

-

For non-specific binding, add a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan).

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Forasartan concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Blood Pressure Measurement in a Canine Model

This protocol outlines a method for assessing the in vivo efficacy of Forasartan in a conscious canine model.

Objective: To determine the effect of orally administered Forasartan on the pressor response to an Angiotensin II challenge.

Materials:

-

Conscious, healthy dogs (e.g., Beagles).

-

Forasartan (SC-52458) formulated for oral administration.

-

Angiotensin II for intravenous challenge.

-

Apparatus for direct or indirect blood pressure monitoring (e.g., telemetry or Doppler).

-

Catheters for intravenous administration.

Procedure:

-

Acclimatize the dogs to the experimental setup and blood pressure measurement procedure to minimize stress-induced hypertension.

-

Establish a baseline blood pressure for each animal.

-

Administer an intravenous challenge of Angiotensin II and record the peak pressor response (increase in blood pressure).

-

Administer a single oral dose of Forasartan or placebo.

-

At various time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), repeat the Angiotensin II challenge and record the pressor response.

-

Calculate the percentage inhibition of the Angiotensin II pressor response at each time point relative to the pre-dose response.

-

Monitor the animals for any adverse effects.

L-type Calcium Channel Inhibition Assay (Electrophysiology)

This protocol details a whole-cell patch-clamp method to evaluate the inhibitory effect of Forasartan on L-type calcium channels.

Objective: To characterize the effect of Forasartan on L-type calcium currents in vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, pH adjusted to 7.4 with CsOH.

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

Forasartan (SC-52458) stock solution.

Procedure:

-

Isolate vascular smooth muscle cells using standard enzymatic digestion methods.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a potential of -80 mV.

-

Elicit L-type calcium currents (carried by Ba²⁺ in the external solution to avoid calcium-dependent inactivation) by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Establish a stable baseline of current amplitude.

-

Perfuse the cell with the external solution containing various concentrations of Forasartan.

-

Record the L-type calcium currents in the presence of the drug.

-

Wash out the drug to observe the reversibility of the effect.

-

Analyze the data to determine the concentration-dependent inhibition of the L-type calcium current by Forasartan.

Conclusion

Forasartan is a well-characterized AT1 receptor antagonist with a secondary mechanism involving the inhibition of L-type calcium channels. The data presented in this guide demonstrate its potency and efficacy in vitro and in vivo. The provided experimental protocols offer a framework for the further investigation and development of this and similar compounds. Although its development was halted, the pharmacological profile of Forasartan provides valuable insights for researchers in the field of cardiovascular drug discovery.[1]

References

- 1. Forasartan - Wikipedia [en.wikipedia.org]

- 2. Forasartan | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. forasartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to Forasartan (CAS Number: 145216-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forasartan, also known as SC-52458, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed for the treatment of hypertension, it competitively and reversibly blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive effects and promoting a reduction in blood pressure.[1][2][3][4] Despite promising initial preclinical data, its development was ultimately halted, reportedly due to a shorter duration of action compared to other angiotensin II receptor blockers (ARBs) like losartan.[5] This technical guide provides a comprehensive overview of Forasartan, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and key preclinical findings. Detailed experimental protocols for seminal studies are provided, alongside visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts in the field of cardiovascular pharmacology.

Physicochemical Properties

Forasartan is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145216-43-9 | [3] |

| Molecular Formula | C23H28N8 | [3] |

| Molecular Weight | 416.53 g/mol | [3] |

| IUPAC Name | 5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | [3] |

| Appearance | White to Off-White Solid | |

| Calculated Solubility | 6.67e-03 g/L | [4] |

| Calculated LogP | 4.9 | [4] |

Mechanism of Action

Forasartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[4] Angiotensin II also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention, further elevating blood pressure.[4]

Forasartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.[4] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4]

Signaling Pathway of Forasartan's Action

The following diagram illustrates the renin-angiotensin system and the point of intervention by Forasartan.

Synthesis

The synthesis of Forasartan involves a multi-step process. A representative synthetic scheme is outlined below.

Synthetic Scheme for Forasartan

Preclinical Data

In Vitro Binding Affinity

Forasartan demonstrates high affinity for the AT1 receptor.

| Parameter | Value | Species | Tissue Source | Reference |

| IC50 | 2.9 ± 0.1 nM | Rat | Adrenal Cortex | [2] |

| pIC50 | 8.6 | Rat | - | [6] |

| pKd | 8.2 | Human | - | [6] |

| pIC50 | 8.16 | Human | - | [6] |

Experimental Protocol: AT1 Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a compound like Forasartan to the AT1 receptor using a radioligand binding assay.[1][7]

Materials:

-

Receptor Source: Membranes prepared from rat adrenal cortex or other tissues expressing the AT1 receptor.

-

Radioligand: [125I]-Angiotensin II.

-

Test Compound: Forasartan.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of Forasartan.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of Forasartan that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Workflow for AT1 Receptor Binding Assay

In Vivo Efficacy

In vivo studies in dogs demonstrated the antihypertensive efficacy of Forasartan.

| Parameter | Value | Species | Model | Reference |

| Maximal Inhibition of Angiotensin II Pressor Response | 91% | Dog | Normotensive | [2] |

Experimental Protocol: In Vivo Antihypertensive Efficacy in Dogs (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of an antihypertensive agent like Forasartan in a canine model.[8][9]

Animals:

-

Conscious, normotensive or hypertensive dogs.

Procedure:

-

Animal Preparation: Acclimatize dogs to the laboratory environment and restraint procedures. For direct blood pressure measurement, surgically implant a catheter into a major artery (e.g., femoral artery).

-

Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate.

-

Drug Administration: Administer Forasartan orally at a specified dose.

-

Angiotensin II Challenge: At various time points after Forasartan administration, administer an intravenous bolus of angiotensin II and measure the pressor response (increase in MAP).

-

Blood Pressure Monitoring: Continuously monitor and record MAP and heart rate throughout the experiment.

-

Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point compared to the pre-drug baseline.

Workflow for In Vivo Efficacy Study

Pharmacokinetics

Forasartan is rapidly absorbed after oral administration, with peak plasma concentrations reached within one hour. It has a relatively short elimination half-life of 1-2 hours.[3]

| Parameter | Value | Species | Route | Reference |

| Tmax | ~1 hour | Human | Oral | [3] |

| Elimination Half-life (t1/2) | 1-2 hours | Human | Oral | [3] |

Conclusion

Forasartan is a well-characterized, potent, and selective AT1 receptor antagonist. While its clinical development was not pursued, the available preclinical data provide valuable insights for researchers in the field of antihypertensive drug discovery. The detailed information on its properties, mechanism of action, and experimental evaluation serves as a useful resource for the design and development of new chemical entities targeting the renin-angiotensin system. Further investigation into the structure-activity relationships of Forasartan and its analogs could inform the development of future ARBs with improved pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Forasartan [medbox.iiab.me]

- 3. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. Forasartan | C23H28N8 | CID 132706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. forasartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. connectjournals.com [connectjournals.com]

- 7. Competitive binding activity of angiotensin II analogues in an adrenal cortex radioligand-receptor assay; - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]

Forasartan (SC-52458): A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forasartan, also known as SC-52458, is a potent, orally active, nonpeptide antagonist of the Angiotensin II Type 1 (AT₁) receptor. Developed by G.D. Searle & Co., it emerged as a promising candidate for the treatment of hypertension. As a competitive and reversible antagonist, Forasartan effectively blocks the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, key actions in the pathophysiology of high blood pressure. Despite demonstrating clear pharmacodynamic effects and being well-tolerated in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical evaluation of Forasartan, supported by quantitative data, detailed experimental methodologies, and pathway diagrams.

Introduction and Discovery

Forasartan (SC-52458) was developed by G.D. Searle & Co. in the wave of research focused on nonpeptide Angiotensin II receptor antagonists following the groundbreaking discovery of losartan. The primary objective was to create a potent and selective antagonist of the AT₁ receptor to offer a new therapeutic option for hypertension. The development of Forasartan, a pyridine (B92270) derivative, represented a significant effort in the medicinal chemistry of sartan-class drugs. Although it progressed to Phase II clinical trials, its development was halted, reportedly due to a shorter duration of action and lower potency compared to other emerging AT₁ receptor antagonists like losartan.[1][2]

Mechanism of Action

Forasartan is a selective and competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor.[3][4] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor located in various tissues, including vascular smooth muscle and the adrenal glands.[3] Forasartan competitively binds to this receptor, thereby inhibiting the actions of Angiotensin II.[3]

This blockade of the AT₁ receptor leads to two primary physiological effects:

-

Vasodilation: By preventing Angiotensin II from binding to its receptors on vascular smooth muscle, Forasartan inhibits vasoconstriction, leading to a decrease in systemic vascular resistance and a reduction in blood pressure.[3]

-

Reduced Aldosterone (B195564) Secretion: Forasartan also blocks AT₁ receptors in the adrenal cortex, which prevents Angiotensin II from stimulating the synthesis and release of aldosterone.[3] This reduction in aldosterone levels promotes the excretion of sodium and water by the kidneys, leading to a decrease in blood volume and further contributing to the lowering of blood pressure.[3]

The following diagram illustrates the signaling pathway of the AT₁ receptor and the inhibitory action of Forasartan.

Quantitative Data

In Vitro Binding Affinity

Forasartan demonstrates a high affinity for the Angiotensin II Type 1 (AT₁) receptor. The following table summarizes the key binding affinity parameters.

| Parameter | Value | Species | Receptor | Reference |

| IC₅₀ | 2.9 ± 0.1 nM | - | AT₁ | [4] |

| pIC₅₀ | 8.6 | Rat | AT₁ | |

| IC₅₀ | 2.8 nM | Rat | AT₁ | |

| pIC₅₀ | 8.16 | Rat | AT₁ (Type-1B) | |

| IC₅₀ | 6.9 nM | Rat | AT₁ (Type-1B) | |

| pKd | 8.2 | Human | AT₁ | |

| Kd | 6.31 nM | Human | AT₁ | |

| pIC₅₀ | 8.16 | Human | AT₁ | |

| IC₅₀ | 6.9 nM | Human | AT₁ |

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy male volunteers revealed that Forasartan has a relatively short half-life.

| Parameter | Value | Dose Range | Reference |

| Half-life (t₁/₂) | 1.14 - 2.39 hours | 10 - 150 mg | [5] |

In Vivo Efficacy in Humans (Angiotensin II Challenge)

The efficacy of Forasartan in blocking the pressor effects of Angiotensin II was demonstrated in a study with healthy male volunteers.

| Forasartan Dose | Time After Dose | Inhibition of Diastolic BP Response to Angiotensin II | Reference |

| 200 mg | 1 hour | 91.7% | [5] |

| 200 mg | 4 hours | 64.6% | [5] |

| 200 mg | 10 hours | 41.3% | [5] |

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like Forasartan to the AT₁ receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of Forasartan for the AT₁ receptor.

Materials:

-

Cell membranes expressing the human AT₁ receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

-

Forasartan (SC-52458) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₑ), and varying concentrations of Forasartan. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled AT₁ antagonist, e.g., losartan).

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Forasartan concentration. Use a non-linear regression analysis to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Angiotensin II Challenge Study in Humans

This protocol outlines the methodology used to assess the in vivo efficacy of Forasartan in healthy volunteers.[5]

Objective: To evaluate the ability of single oral doses of Forasartan to inhibit the pressor response to intravenous Angiotensin II.

Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.

Participants: Healthy male volunteers.

Procedure:

-

Baseline Angiotensin II Response: Determine the baseline pressor response to Angiotensin II by administering intravenous bolus injections of Angiotensin II to elicit a target increase in diastolic blood pressure (e.g., 25-35 mmHg).

-

Drug Administration: Administer a single oral dose of Forasartan (e.g., 10, 25, 50, 100, 150, or 200 mg) or placebo.

-

Post-Dose Angiotensin II Challenges: At specified time points after drug administration (e.g., 1, 4, 10, and 24 hours), repeat the intravenous Angiotensin II challenges using the same dose as at baseline.

-

Blood Pressure Monitoring: Continuously monitor finger blood pressure using a non-invasive device (e.g., Finapres).

-

Data Analysis: Calculate the percentage inhibition of the Angiotensin II-induced pressor response at each time point by comparing the post-dose response to the baseline response.

Conclusion

Forasartan (SC-52458) is a well-characterized, potent, and selective AT₁ receptor antagonist. Its discovery and development provided valuable insights into the pharmacology of sartan-class drugs. While it showed promise in early clinical studies by effectively blocking the renin-angiotensin system, its shorter duration of action compared to other agents likely contributed to the decision to halt its development. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and scientists in the field of cardiovascular drug discovery and development, highlighting the critical parameters evaluated in the preclinical and early clinical assessment of AT₁ receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Forasartan - Wikipedia [en.wikipedia.org]

- 5. SC-52458, an orally active angiotensin II-receptor antagonist: inhibition of blood pressure response to angiotensin II challenges and pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Preclinical Pharmacokinetics: A Technical Guide on Forasartan and the Broader Sartan Class in Animal Models

Introduction to Sartan Pharmacokinetics

Sartans, or angiotensin II receptor blockers (ARBs), are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, playing a crucial role in the management of hypertension and other cardiovascular diseases. Understanding the pharmacokinetic (PK) profile of these molecules in preclinical animal models is fundamental to predicting their behavior in humans. This guide provides an in-depth look at the absorption, distribution, metabolism, and excretion (ADME) of sartans in common animal models, namely rats, dogs, and monkeys.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of sartans can exhibit significant variability across different animal species. The following tables summarize key PK parameters for several well-documented sartans, offering a comparative view of their disposition.

Table 1: Oral Pharmacokinetic Parameters of Various Sartans in Animal Models

| Drug | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | T½ (h) |

| Losartan (B1675146) | Rat | 10 | 1,230 | 0.5 | 2,460 | 49.5 | 1.87 - 2.70 |

| Dog | 10 | 1,580 | 1.0 | 7,980 | 38.4 | 8.07 - 13.1 | |

| Monkey | 5 | 870 | 2.0 | 3,450 | 13.0 | 4.13 - 4.52 | |

| TAK-536 (Azilsartan) | Rat | 1 | - | - | - | - | - |

| Dog | 1 | - | - | - | - | - | |

| Monkey | 1 | - | - | - | - | - | |

| E4177 | Dog | 1 | - | ~1 | - | >60[1] | 1.9[1] |

| Monkey | 1 | - | ~1 | - | >60[1] | 2.0[1] | |

| Saxagliptin (B632) | Rat | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] |

| Dog | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] | |

| Monkey | - | - | - | - | 50-75[2] | 2.1 - 4.4[2] |

Table 2: Intravenous Pharmacokinetic Parameters of Various Sartans in Animal Models

| Drug | Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | T½ (h) |

| Losartan | Pig | 3 | 22.1 | 0.56 | 0.67[3] |

| E4177 | Dog | 0.3 | 9.1 | 1.0 | 1.9[1] |

| Monkey | 0.3 | 12.9 | 1.2 | 2.0[1] |

Table 3: In Vitro Plasma Protein Binding of Various Sartans

| Drug | Species | Protein Binding (%) |

| Valsartan (B143634) | Rat | High[4][5] |

| Dog | High[4][5] | |

| Marmoset | High[4][5] | |

| Mouse | Lower[4][5] | |

| E4177 | Dog | ~92.0[1] |

| Monkey | ~98.6[1] | |

| TAK-536 (Azilsartan) | Mouse | 99.8[6] |

| Rat | ≥99.8[6] | |

| Dog | ≥98.8[6] | |

| Human | 99.5[6] | |

| Saxagliptin | Rat, Dog, Monkey, Human | ≤30[2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.

In Vivo Pharmacokinetic Studies

Animal Models:

-

Healthy, adult male and female animals are used, such as Wistar or Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.[7]

-

Animals are typically fasted overnight prior to drug administration.[7]

Drug Administration:

-

Oral (PO): The drug is administered as a solution or suspension via oral gavage for rats or in capsules for dogs.[7]

-

Intravenous (IV): A single bolus injection is administered, usually through a cannulated vein (e.g., femoral vein), to determine absolute bioavailability and clearance.[7]

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sartans and their metabolites in biological matrices due to its high sensitivity and specificity.[8][9][10]

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724), is added to the plasma sample.[9][10]

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant containing the analyte is transferred for analysis.

-

Solid Phase Extraction (SPE): A more rigorous method used for cleaner samples and higher sensitivity.

-

Liquid-Liquid Extraction (LLE): Another option for sample clean-up.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Separation is typically achieved on a C18 or a Phenyl-Hexyl column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[9]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]

In Vitro Plasma Protein Binding

Methodology: Equilibrium Dialysis Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.[4][11]

-

A dialysis membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.

-

The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

The concentrations of the drug in both chambers are then measured by LC-MS/MS.

-

The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.

Signaling Pathway and Mechanism of Action

Sartans exert their therapeutic effect by blocking the renin-angiotensin system (RAS). The following diagram illustrates this pathway and the point of intervention for angiotensin II receptor blockers.

Caption: The Renin-Angiotensin System and the mechanism of action of Forasartan (ARB).

Metabolism and Excretion

The metabolism of sartans varies among different compounds and species. Some, like losartan, are metabolized to an active metabolite (EXP3174), which contributes significantly to the overall therapeutic effect. Cytochrome P450 enzymes are often involved in the metabolism of these drugs.[12]

Excretion of sartans and their metabolites can occur via both renal and fecal routes. For many sartans, biliary excretion is a major pathway of elimination.[1][13] For instance, valsartan is primarily excreted into the bile in its unchanged form.[13] The transporter protein MRP2 has been identified as playing a significant role in the hepatobiliary transport of valsartan.[13]

Conclusion

The preclinical pharmacokinetic evaluation of sartans in animal models is a critical component of the drug development process. This guide has provided a comprehensive overview of the key pharmacokinetic parameters, experimental methodologies, and underlying physiological mechanisms relevant to this class of drugs. While specific data for "Forasartan" remains elusive, the compiled information for other sartans offers a robust framework for understanding the likely ADME properties of a new chemical entity within this therapeutic class. The observed inter-species differences highlight the importance of using multiple animal models to better predict human pharmacokinetics.

References

- 1. Pharmacokinetics, metabolism and pharmacodynamics of a benzimidazole angiotensin II type 1 receptor antagonist in the beagle dog and cynomologus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein binding in plasma of valsartan, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Binding in Plasma of Valsartan, a New Angiotensin II Receptor Antagonist | Semantic Scholar [semanticscholar.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. fda.gov.tw [fda.gov.tw]

- 9. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. protocols.io [protocols.io]

- 12. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of transporters in the hepatic uptake and biliary excretion of valsartan, a selective antagonist of the angiotensin II AT1-receptor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Forasartan's Selectivity for Angiotensin II Receptor Subtype 1: A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Forasartan's binding selectivity for the Angiotensin II Type 1 (AT1) receptor over the Type 2 (AT2) receptor. Forasartan, also known as SC-52458, is a nonpeptide, competitive, and reversible antagonist of the AT1 receptor, a key component in the renin-angiotensin system (RAS) and a primary target for antihypertensive therapies.

Quantitative Analysis of Receptor Binding Affinity

| Compound | Receptor | Species | Parameter | Value (nM) | Reference |

| Forasartan | AT1 | Human | Kd | 6.31 | [1] |

| Forasartan | AT1 | Human | IC50 | 6.9 | [1] |

| Forasartan | AT1 | Rat | IC50 | 2.8 | [1] |

| Forasartan | AT1 | N/A | Ki | 2.9 | [2] |

Table 1: Binding Affinity of Forasartan for the AT1 Receptor. This table summarizes the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and inhibitory constant (Ki) of Forasartan at the AT1 receptor across different species. Lower values indicate higher binding affinity.

The lack of reported high-affinity binding to the AT2 receptor in numerous studies strongly suggests a high degree of selectivity for the AT1 receptor.[3]

Experimental Protocols

The determination of Forasartan's binding affinity for the AT1 receptor is primarily achieved through competitive radioligand binding assays.

Radioligand Binding Assay for AT1 Receptor Affinity

This in vitro assay quantifies the ability of a test compound, such as Forasartan, to displace a radiolabeled ligand from the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of Forasartan for the AT1 receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the AT1 receptor (e.g., from rat liver, adrenal cortex, or cultured vascular smooth muscle cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the AT1 receptor, typically 125I-[Sar1,Ile8]Angiotensin II.

-

Test Compound: Forasartan (SC-52458).

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to determine non-specific binding.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Detection System: A gamma counter to measure radioactivity.

Procedure:

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of Forasartan.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Forasartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways of AT1 and AT2 Receptors

The distinct physiological effects of Angiotensin II are mediated through two primary receptor subtypes, AT1 and AT2, which activate different intracellular signaling cascades. Forasartan's selective blockade of the AT1 receptor is crucial for its therapeutic effect of lowering blood pressure.

AT1 Receptor Signaling

Activation of the AT1 receptor by Angiotensin II initiates a cascade of events primarily through Gq/11 protein coupling. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events result in vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.

AT2 Receptor Signaling

In contrast, the AT2 receptor often mediates effects that counterbalance those of the AT1 receptor. AT2 receptor signaling is less completely understood but is known to involve Gi/o proteins, leading to the activation of protein phosphatases. This can result in vasodilation, anti-proliferative, and pro-apoptotic effects. The selective blockade of the AT1 receptor by Forasartan may lead to an increase in circulating Angiotensin II levels, which could then stimulate the unblocked AT2 receptors, potentially contributing to beneficial cardiovascular effects.

References

In Vitro Binding Kinetics of Forasartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forasartan is a nonpeptide, competitive, and reversible antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the renin-angiotensin system (RAS).[1] By selectively blocking the AT1 receptor, Forasartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a therapeutic agent for hypertension.[2] The efficacy and duration of action of Forasartan are intrinsically linked to its binding kinetics at the AT1 receptor. This technical guide provides an in-depth overview of the in vitro binding characteristics of Forasartan, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Concepts in Forasartan Binding Kinetics

The interaction between Forasartan and the AT1 receptor is governed by the principles of molecular binding kinetics. The key parameters that define this interaction are:

-

Association Rate Constant (k_on): This constant quantifies the rate at which Forasartan binds to the AT1 receptor. A higher k_on value indicates a faster binding process.

-

Dissociation Rate Constant (k_off): This constant measures the rate at which the Forasartan-AT1 receptor complex dissociates. A lower k_off value signifies a more stable complex and a longer duration of receptor occupancy.

-

Equilibrium Dissociation Constant (K_d): This is the ratio of k_off to k_on (K_d = k_off/k_on) and represents the concentration of Forasartan at which 50% of the AT1 receptors are occupied at equilibrium. A lower K_d value corresponds to a higher binding affinity.

-

Inhibitory Concentration 50 (IC50): This is the concentration of Forasartan that inhibits 50% of the specific binding of a radiolabeled ligand to the AT1 receptor in a competitive binding assay. It is an indirect measure of affinity and can be influenced by experimental conditions.

Quantitative Binding Data for Forasartan

The following tables summarize the available quantitative data on the binding of Forasartan to the human and rat AT1 receptors. This data has been primarily generated through in vitro radioligand binding assays.

Table 1: Binding Affinity of Forasartan for Human Angiotensin II Type 1 (AT1) Receptor

| Parameter | Value | Assay Type | Reference |

| K_d | 6.31 nM | Radioligand Binding | [3] |

| IC50 | 6.9 nM | Radioligand Binding | [3] |

Table 2: Binding Affinity of Forasartan for Rat Angiotensin II Type 1 (AT1) Receptor

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.8 nM | Radioligand Binding | [3] |

Experimental Protocols

The determination of Forasartan's binding kinetics relies on established in vitro experimental techniques. The most common of these are radioligand binding assays.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (IC50 and subsequently K_i) of an unlabeled ligand like Forasartan by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 of Forasartan for the AT1 receptor.

Materials:

-

Receptor Source: Cell membranes expressing the human or rat AT1 receptor (e.g., from transfected cell lines like CHO or HEK293, or from tissues with high receptor density like liver or adrenal glands).[4]

-

Radioligand: A high-affinity, radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).[5]

-

Test Compound: Forasartan at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled AT1 receptor antagonist (e.g., Losartan or Candesartan).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., bovine serum albumin) to minimize non-specific binding, at a physiological pH.[6]

-

Filtration Apparatus: A vacuum manifold with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, set up triplicate wells for:

-

Total Binding: Contains membranes, radioligand, and assay buffer.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition: Contains membranes, radioligand, and varying concentrations of Forasartan.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Forasartan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of Forasartan's action and the experimental procedures used to characterize it, the following diagrams are provided.

Figure 1: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor and the inhibitory action of Forasartan.

Figure 2: General experimental workflow for a radioligand competition binding assay to determine the IC50 of Forasartan.

Conclusion

References

- 1. forasartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Forasartan - Wikipedia [en.wikipedia.org]

- 3. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Impact of Fimasartan on Vascular Smooth Muscle Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Fimasartan, a selective Angiotensin II (Ang II) type 1 receptor (AT1R) blocker, on vascular smooth muscle cells (VSMCs). The content herein is curated for professionals in the fields of cardiovascular research and drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Findings: Fimasartan's Attenuation of Pathological VSMC Activity

Fimasartan has demonstrated significant efficacy in mitigating the detrimental effects of Angiotensin II on vascular smooth muscle cells. Key actions include the inhibition of VSMC senescence, proliferation, and migration, which are critical events in the pathogenesis of vascular diseases such as atherosclerosis and hypertension.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Fimasartan's effects on VSMCs.

Table 1: Effect of Fimasartan on Angiotensin II-Induced VSMC Senescence